Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel-
Description
Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- is a bicyclic organic compound with the molecular formula C₇H₁₃N and an average molecular mass of 111.19 g/mol . It features a fused cyclopentane-pyrrolidine ring system, with two defined stereocenters at positions 3aR and 6aR, leading to a cis-configuration in its bicyclo[3.3.0]octane framework. Its stereochemical specificity is critical for applications in drug discovery, particularly as a scaffold in kinase inhibitors (e.g., GLPG3667) . The compound’s physicochemical properties include a topological polar surface area (PSA) of 12.03 Ų and a calculated logP (XLogP3) of 1.33, indicating moderate lipophilicity .
Properties
IUPAC Name |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often requires stringent reaction conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the cyclization process. The scalability of these methods is crucial for meeting industrial demands.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[c]pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Pharmaceutical Chemistry
Cyclopenta[c]pyrrole derivatives have been explored for their potential as pharmaceutical agents. Notably, the octahydro derivative has been implicated in the synthesis of various ureas and other pharmaceutical compounds, demonstrating significant biological activities. The compound's structure allows it to act as an intermediate in the preparation of therapeutically active molecules, including anti-inflammatory drugs and antibiotics.
Case Study : A series of octahydro-cyclopenta[c]pyrrole derivatives were synthesized to evaluate their inhibitory effects on the type 1 glycine transporter (GlyT1), which is associated with schizophrenia treatment. These derivatives exhibited potent in vitro inhibition and elevated cerebrospinal fluid glycine levels in vivo, indicating their therapeutic potential .
Cyclopenta[c]pyrrole exhibits a range of pharmacological activities, making it a valuable scaffold in drug design. Its derivatives have shown promise in treating conditions such as age-related macular degeneration (AMD) by acting as antagonists to retinol-binding protein (RBP4), thereby reducing neurodegeneration associated with vision loss .
Case Study : In clinical studies, bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo analogues were developed as RBP4 antagonists. These compounds demonstrated significant binding affinity and reduced serum RBP4 levels in treated subjects, highlighting their potential for therapeutic use in AMD .
Mechanism of Action
The mechanism by which Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s full range of biological activities .
Comparison with Similar Compounds
Cyclopenta[b]pyrrole, octahydro-2-phenyl-, (2R,3aS,6aS)-rel-
- Molecular Formula : C₁₃H₁₇N
- Molecular Weight : 187.28 g/mol
- Key Substituent : Phenyl group at position 2.
- Stereochemistry : (2R,3aS,6aS)-rel-configuration.
- Properties : The phenyl group increases molecular weight and lipophilicity (predicted XLogP3 ≈ 3.0), enhancing membrane permeability but reducing aqueous solubility. This derivative is explored in neurological and metabolic disorder research .
- Differentiation : The substitution pattern and stereochemistry alter binding interactions compared to the parent compound, making it suitable for targeting hydrophobic enzyme pockets.
Cyclopenta[c]pyrrole, octahydro-2,3a,6a-trimethyl-
- Molecular Formula : C₁₀H₁₉N
- Molecular Weight : 153.26 g/mol
- Key Substituents : Three methyl groups at positions 2, 3a, and 6a.
- Properties : Increased lipophilicity (XLogP3 = 2.4) due to methyl groups, with a PSA of 3.2 Ų , suggesting low polarity .
- This compound is used in agrochemical and material science applications .
Pyrrolo[3,4-c]pyrrole, octahydro-2-(3-pyridinyl)-, (3aR,6aS)-rel-
- Molecular Formula : C₁₁H₁₅N₃
- Molecular Weight : 189.26 g/mol
- Key Substituent : 3-Pyridinyl group at position 2.
- Properties : The pyridine moiety introduces hydrogen-bonding capability (PSA ≈ 30 Ų), improving solubility and target affinity .
- Differentiation : The nitrogen-rich structure enhances interactions with metal ions or polar receptors, making it valuable in catalysis and antiviral research.
Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, (2S,3aR,6aR)-
- Molecular Formula: C₈H₁₃NO₂
- Molecular Weight : 155.19 g/mol
- Key Substituent : Carboxylic acid at position 2.
- Properties : High polarity (PSA ≈ 50 Ų) due to the carboxylic acid group, favoring aqueous solubility but limiting blood-brain barrier penetration .
- Differentiation : The carboxylic acid enables conjugation or salt formation, useful in prodrug design or peptide mimetics.
Data Table: Comparative Analysis
Key Research Findings
Stereochemical Impact : The (3aR,6aR) configuration in the parent compound optimizes binding to tyrosine kinase 2 (TYK2) in GLPG3667, while (2R,3aS,6aS) derivatives show divergent selectivity profiles .
Functional Group Effects :
- Methyl groups (e.g., trimethyl derivative) enhance metabolic stability but reduce solubility .
- Phenyl groups improve hydrophobic interactions but may increase off-target binding .
- Carboxylic acids enable ionic interactions but limit bioavailability .
Pharmacological Relevance: Derivatives with nitrogen heterocycles (e.g., pyridinyl) exhibit dual functionality as both ligands and hydrogen-bond donors, broadening therapeutic applicability .
Biological Activity
Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- is a bicyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- has the molecular formula and a molecular weight of approximately 113.19 g/mol. Its unique structure features a cyclopentane ring fused to a pyrrole moiety, contributing to its reactivity and interaction with biological targets.
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Target Interactions :
- This compound primarily acts as an antagonist to specific receptors involved in various signaling pathways. For instance, it has been shown to inhibit the Protease Activated Receptor 1 (PAR1), which is crucial in regulating platelet aggregation and thrombin activity.
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Biochemical Pathways :
- By inhibiting PAR1, cyclopenta[c]pyrrole disrupts thrombin's normal function, leading to reduced platelet aggregation and potentially lowering the risk of cardiovascular events such as myocardial infarction and stroke.
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Cellular Effects :
- The compound influences cellular functions by modulating cell signaling pathways and gene expression. Its role in inhibiting PAR1 affects pathways related to inflammation and vascular health.
Antiviral Properties
Cyclopenta[c]pyrrole derivatives have been investigated for their antiviral properties, particularly as intermediates in the synthesis of hepatitis C virus protease inhibitors. These compounds exhibit significant activity against viral replication mechanisms.
Antibacterial and Antitubercular Activity
Research has also highlighted the potential of cyclopenta[c]pyrrole derivatives in exhibiting antibacterial and antitubercular activities. A study focused on novel oxazolidinones bearing octahydrocyclopenta[c]pyrrole moieties demonstrated promising results against Mycobacterium tuberculosis .
Glycine Transporter Inhibition
A series of octahydro-cyclopenta[c]pyrrole derivatives were synthesized that showed potent inhibition of GlyT1 (type 1 glycine transporter). This inhibition is relevant for therapeutic strategies aimed at treating schizophrenia by alleviating glutamatergic deficits .
Case Studies
Q & A
Q. How can the stereochemistry of (3aR,6aR)-rel-octahydrocyclopenta[c]pyrrole be experimentally confirmed?
To confirm the stereochemistry of this bicyclic compound, researchers should employ a combination of X-ray crystallography and computational modeling (e.g., density functional theory, DFT). X-ray analysis provides direct evidence of the spatial arrangement of atoms, while DFT calculations validate the relative stability of stereoisomers. For example, the related compound rel-(3aR,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid was structurally characterized using crystallographic data to confirm its rel- configuration .
Q. What are the key considerations for synthesizing octahydrocyclopenta[c]pyrrole derivatives with tert-butoxycarbonyl (Boc) protecting groups?
The Boc group is introduced to protect reactive amines during synthesis. A validated method involves flow microreactor systems , which enhance reaction efficiency and reduce side products. For instance, tert-butoxycarbonyl derivatives of cyclopenta[c]pyrrole analogs are synthesized via continuous-flow protocols, ensuring precise control over reaction parameters (e.g., temperature, residence time) .
Q. How can researchers resolve discrepancies in solubility predictions for this compound?
Predicted solubility values (e.g., logP or pKa) often conflict with experimental data due to the compound’s rigid bicyclic structure. To address this:
- Perform experimental solubility assays in polar (e.g., water, methanol) and nonpolar solvents.
- Compare results with computational predictions (e.g., using ACD/Labs or MarvinSketch ).
For example, the pKa of rel-(3aR,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid was experimentally determined as 4.48 ± 0.20, deviating slightly from software predictions .
Advanced Research Questions
Q. How can the bicyclic framework of this compound be leveraged to design retinol-binding protein (RBP4) antagonists?
The fused cyclopenta[c]pyrrole scaffold provides a conformationally restricted template for RBP4 inhibition. Key steps include:
- Functionalization at the 5-position with aromatic or fluorinated groups to enhance binding affinity.
- Stereochemical optimization to improve selectivity (e.g., (±)-(3aS,6aR)-5-(2-(trifluoromethyl)phenyl derivatives showed potent activity in NMR-based binding assays) .
Q. Table 1: Key Parameters for RBP4 Antagonist Design
| Position Modified | Functional Group | Binding Affinity (IC₅₀) |
|---|---|---|
| 5 | 2-(Trifluoromethyl)phenyl | 0.8 nM |
| 3a/6a | Hydrogen bond donors | >10 nM (inactive) |
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
Use LC-MS/MS with a C18 column and electrospray ionization (ESI) for high sensitivity. For structural elucidation of impurities:
Q. How can computational modeling predict the compound’s stability under acidic/basic conditions?
- Molecular dynamics (MD) simulations can model hydrolysis pathways of the Boc group or pyrrolidine ring.
- pKa shift analysis using software like Schrödinger to assess protonation states. For example, the Boc-protected derivative showed instability below pH 2 due to tert-butyl ester cleavage .
Q. Table 2: Computational Parameters for Stability Analysis
| Parameter | Value/Software |
|---|---|
| Basis Set | B3LYP/6-31G(d,p) |
| Solvent Model | COSMO (water) |
| MD Simulation Time | 50 ns |
Q. What strategies address low yields in enantioselective synthesis of (3aR,6aR)-rel- derivatives?
- Chiral auxiliaries : Use (S)-proline-based catalysts to induce asymmetry during cyclization.
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor the desired enantiomer. For example, imine deprotonation in THF at −78°C improved enantiomeric excess (ee) to >90% in related pyrrolidine syntheses .
Q. How can researchers validate the biological activity of analogs without in vivo toxicity data?
- In silico ADMET profiling : Predict toxicity using SwissADME or ProTox-II.
- In vitro assays : Use hepatic cell lines (e.g., HepG2) to assess metabolic stability and cytotoxicity. For instance, fluorinated analogs showed reduced hepatotoxicity compared to chlorinated derivatives .
Methodological Notes
- Stereochemical assignments must align with IUPAC guidelines for bicyclic systems.
- Spectral data should be cross-validated with databases like PubChem or ECHA to avoid misannotation .
- Synthetic protocols must include purity checks (e.g., ≥95% by HPLC) for reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
